(1-Benzylpiperidin-3-yl)methanamine

Description

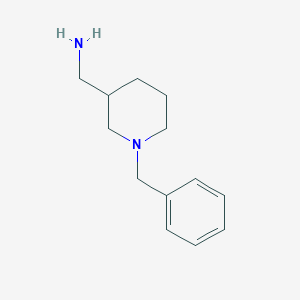

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNIUBOJBWXZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390093 | |

| Record name | (1-benzylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124257-62-1 | |

| Record name | (1-benzylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylpiperidin 3 Yl Methanamine and Its Derivatives

Established Routes to the Core Structure

The synthesis of the (1-Benzylpiperidin-3-yl)methanamine core structure can be achieved through several established chemical pathways. These methods often utilize readily available starting materials and common laboratory reagents.

Asymmetric Reduction Approaches Utilizing Piperidone Precursors

Asymmetric reduction of piperidone precursors represents a key strategy for introducing chirality into the piperidine (B6355638) ring. One notable approach involves the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, which can yield enantioenriched 3-aminopiperidine derivatives with high efficiency. researchgate.net For instance, rhodium-catalyzed asymmetric hydrogenation has been demonstrated to produce the desired products in up to 92% yield and with enantiomeric excesses as high as 96% after a single crystallization. researchgate.net

Another strategy involves the asymmetric reduction of pyridinium (B92312) salt derivatives. For example, the asymmetric reduction of 1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide using a combination of Ruthenium and Iridium based chiral catalysts under hydrogenation conditions has been reported to yield the corresponding piperidine derivative. google.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this typically involves the reaction of a 1-benzyl-3-piperidone derivative with an amine source in the presence of a reducing agent.

A common precursor for a derivative, 1-Benzyl-4-methylpiperidin-3-one, can be subjected to reductive amination with methylamine (B109427). google.comgoogleapis.com This reaction can be carried out using various reducing agents, including sodium triacetoxyborohydride (B8407120). google.comgoogleapis.com However, the moisture sensitivity of this reagent and the need for sealed reaction tubes can present challenges for large-scale synthesis. google.comgoogleapis.com An alternative and improved process utilizes Titanium(IV) isopropoxide in the presence of methanolic methylamine, followed by reduction with sodium borohydride (B1222165). google.com This method is part of a multi-step synthesis that starts from 3-Amino-4-methyl pyridine (B92270) and proceeds through N-acylation, quaternization with a benzyl (B1604629) halide, partial reduction, and hydrolysis to form the piperidone precursor. google.com

The general principle of reductive amination involves the initial formation of an imine or enamine intermediate from the ketone and amine, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

| Starting Material | Reagents | Product | Reference |

| 1-Benzyl-4-methylpiperidin-3-one | Methanolic methylamine, Titanium(IV) isopropoxide, Sodium borohydride | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | google.com |

| 1-Benzyl-4-methylpiperidin-3-one | Methylamine, Sodium triacetoxyborohydride | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | google.comgoogleapis.com |

Synthesis via Intermediate Benzyl Amine Derivatives

The synthesis of the target compound can also be approached by constructing the piperidine ring from a benzyl amine derivative. One patented method describes the preparation of 1-benzyl-3-piperidone hydrochloride starting from benzylamine (B48309). google.com In this process, benzylamine is first reacted with a 2-halogenated ethyl acetate (B1210297) to form N-benzyl glycine (B1666218) ethyl ester. google.com This intermediate is then further reacted to build the piperidine ring. google.com

Another approach involves the reaction of 4-methylpicoline with benzyl chloride, followed by a selective reduction to yield an N-benzyl tetrahydropiperidine derivative. researchgate.net Subsequent functional group manipulations, including oxidation and reductive amination, lead to the desired product. researchgate.net These methods highlight the utility of starting with a readily available benzyl amine and constructing the heterocyclic ring system.

Curtius Rearrangement Protocols

The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids into primary amines. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate intermediate, which can then be hydrolyzed to the corresponding amine. nih.govwikipedia.org

While a specific application of the Curtius rearrangement for the direct synthesis of this compound from a piperidine-3-carboxylic acid derivative is not extensively detailed in the provided results, the general principle is well-established. nih.govorganic-chemistry.orgrsc.org The synthesis would involve the preparation of a suitable N-benzylpiperidine-3-carboxylic acid, its conversion to the corresponding acyl azide, and subsequent rearrangement and hydrolysis to yield the aminomethyl group at the 3-position. A key advantage of the Curtius rearrangement is that it occurs with complete retention of stereochemistry at the migrating group. nih.gov

Enantioselective Synthesis and Stereocontrol

The production of enantiomerically pure this compound is crucial for its potential applications. Several strategies are employed to achieve stereocontrol in its synthesis.

One of the primary methods for obtaining a specific enantiomer is through the resolution of a racemic mixture. For the derivative (1-Benzyl-4-methylpiperidin-3-yl)-methylamine, resolution using a chiral acid such as Ditoluoyl (L) tartaric acid has been successfully employed to isolate the desired (3R,4R) isomer. google.com

Asymmetric synthesis, which creates the desired stereocenter selectively, is a more elegant approach. As mentioned earlier, the asymmetric hydrogenation of prochiral precursors like N-(1-benzylpiperidin-3-yl)enamides using chiral rhodium catalysts is a highly effective method for enantioselective synthesis. researchgate.net Similarly, the use of chiral auxiliaries can direct the stereochemical outcome of a reaction. For example, in the synthesis of substituted piperidin-2-ones, a chiral auxiliary derived from D-phenylglycinol has been used to control the stereochemistry of alkylation at the 3-position. researchgate.net

The choice of synthetic route and the specific reagents and catalysts are critical for controlling the stereochemistry of the final product.

| Method | Description | Example/Reagent | Reference |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Ditoluoyl (L) tartaric acid | google.com |

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively form one enantiomer from a prochiral substrate. | Rhodium catalyst with a chiral ligand | researchgate.net |

| Chiral Auxiliary | A chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | D-phenylglycinol derivative | researchgate.net |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a traditional yet effective method for separating racemic mixtures of this compound and its derivatives into their constituent enantiomers. wikipedia.org This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts, possessing different physical properties such as solubility, can then be separated by methods like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Commonly used chiral resolving agents for amines include chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For instance, the resolution of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine can be achieved using resolving agents such as Dibenzoyl-L-tartaric acid or Ditoluoyl-L-tartaric acid in a mixture of methanol (B129727) and water. googleapis.com The choice of the resolving agent and solvent system is crucial and often determined empirically to achieve efficient separation of the diastereomeric salts. wikipedia.org

While effective, a significant drawback of classical chiral resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half being discarded or subjected to a racemization and recycling process. wikipedia.org

Asymmetric Catalysis in Hydrogenation Reactions

Asymmetric catalysis offers a more atom-economical approach to obtaining enantiomerically enriched amines, avoiding the inherent 50% loss of classical resolution. wikipedia.org Hydrogenation reactions, in particular, have been a major focus. mdma.ch

Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-Benzylpiperidin-3-yl)enamides

An efficient method for producing enantioenriched 3-aminopiperidine derivatives involves the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. thieme-connect.comx-mol.com This approach provides an atom-economical route to these valuable chiral building blocks. thieme-connect.comx-mol.com

The process utilizes a rhodium-based catalyst, often in conjunction with a chiral phosphine (B1218219) ligand. thieme-connect.comnih.gov The choice of ligand is critical for achieving high enantioselectivity. nih.gov Under optimized conditions, this method can yield the desired 3-aminopiperidine derivatives in high yields (up to 92%) and with high enantiomeric excesses (up to 96% ee) after a single crystallization. x-mol.com

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-Benzylpiperidin-3-yl)enamides

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Biocatalytic Approaches, including Transaminase-Mediated Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. nih.govnih.gov Transaminases, a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, are particularly useful in this context. nih.gov

Transaminases can be employed in two main ways: for the asymmetric synthesis of amines from prochiral ketones or for the kinetic resolution of racemic amines. uni-greifswald.de In a kinetic resolution, one enantiomer of the racemic amine is selectively converted to the corresponding ketone, allowing for the separation of the remaining unreacted enantiomer. uni-greifswald.de

Engineered transaminases have been developed to exhibit enhanced activity and selectivity for specific substrates. uni-greifswald.de For example, a triple-mutant transaminase showed a greater than 110-fold increase in activity towards (R)-1-Boc-3-aminopiperidine, enabling its efficient asymmetric synthesis. uni-greifswald.de The use of isopropylamine (B41738) as an amine donor has been a significant advancement for driving the reaction equilibrium towards the desired amine product. nih.gov

Stereospecific Modifications Utilizing Chiral Starting Materials

Another strategy to obtain enantiomerically pure this compound and its derivatives is to start with a readily available chiral precursor. This "chiral pool" approach leverages the existing stereochemistry of a starting material to control the stereochemistry of the final product.

For instance, the synthesis of a specific diastereomer of a substituted piperidine derivative can be achieved by starting from a chiral building block. This method avoids the need for a resolution step or an asymmetric catalytic reaction in the later stages of the synthesis. The development of an enantioselective synthesis for (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one from (R)-epichlorohydrin, an inexpensive commodity chemical, highlights the utility of this approach for producing chiral intermediates on a larger scale. nih.gov

Development of Scalable and Efficient Synthetic Processes

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and efficient processes. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and using cost-effective and readily available starting materials. asianpubs.org

Multi-Gram Scale Preparations for Industrial and Research Applications

The demand for this compound and its derivatives in research and development, as well as for potential commercial applications, necessitates synthetic routes that can be performed on a multi-gram scale. researchgate.net

An example of a scalable process is the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, where the optimization of a hydroboration/oxidation and reductive amination sequence allowed for the production of 10-kg quantities of the product. researchgate.netresearchgate.net Similarly, an improved process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as its tartrate salt has been developed to address issues related to quality and yield for larger scale production. researchgate.net Careful selection of reagents, such as avoiding pyrophoric reagents like sodium triacetoxyborohydride in favor of more manageable reducing agents for large-scale reactions, is a key consideration. googleapis.com

The development of such scalable routes is crucial for ensuring a reliable supply of these important chemical entities for further research and development activities.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, often achieved through the catalytic hydrogenation of a nitrile precursor like 1-benzyl-3-cyanopiperidine, is a process where yield and purity are critically dependent on the reaction conditions. The selective reduction of nitriles to primary amines is a significant challenge, as side reactions can lead to the formation of secondary and tertiary amines, thereby reducing the purity of the desired product. nih.govbme.hu

Key to optimizing this synthesis is the choice of catalyst. Heterogeneous transition metal catalysts are widely studied for this transformation. bme.hu For instance, nickel-based catalysts, such as highly dispersed Ni/SiC, have demonstrated high performance in the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition, which is often used to suppress side reactions. rsc.org The efficiency of the Ni/SiC catalyst is attributed to its high hydrogen spillover capacity and moderate basicity, which favors the formation of primary amines. rsc.org Similarly, carbon-coated nickel-based catalysts (Ni/NiO@C) have been developed for the clean production of primary amines under relatively mild conditions, offering high conversion rates and selectivity. rsc.org

Palladium-based catalysts also play a crucial role. A polysilane/SiO2-supported palladium catalyst has been shown to be effective for converting various nitriles into primary amine salts in nearly quantitative yields under mild, continuous-flow conditions. nih.gov Continuous-flow hydrogenation, in particular, offers advantages over batch processes by providing better control over reaction parameters and minimizing the formation of complex mixtures. nih.gov Unsupported nanoporous palladium (PdNPore) has also been identified as a highly active and selective catalyst that functions under mild conditions without additives, owing to its Lewis acidity and porous structure. researchgate.net

The optimization of reaction conditions extends beyond the catalyst itself. The use of additives and control of the reaction medium are also vital. For example, the addition of an acid like HCl can significantly improve both conversion and selectivity when using certain palladium catalysts. nih.gov Conversely, for some nickel and cobalt catalysts, the presence of a base can have a positive effect on the product distribution. bme.hu The solvent system is another critical parameter; for instance, the interaction between ethanol (B145695) and nanoporous palladium catalysts has been found to accelerate the hydrogenation of benzonitrile (B105546) to primary amines. researchgate.net

Reductive amination represents an alternative and powerful route for synthesizing substituted piperidines. harvard.edu This method involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced. harvard.edupearson.com The choice of reducing agent is crucial for selectivity. Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (Na(OAc)3BH) are often preferred because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. harvard.edu For example, the synthesis of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine can be achieved via reductive amination of 1-Benzyl-4-methylpiperidin-3-one using methylamine and a reducing agent like sodium borohydride in the presence of a Lewis acid such as Titanium(IV) tetraisopropoxide. googleapis.com

Table 1: Optimization of Catalytic Hydrogenation for Primary Amine Synthesis This table is interactive. Users can sort and filter the data.

| Catalyst System | Substrate Type | Key Reaction Conditions | Reported Outcome | Reference |

|---|---|---|---|---|

| Ni/SiC | Nitriles | High hydrogen spillover, moderate basicity, no ammonia needed | High performance and selectivity for primary amines | rsc.org |

| Polysilane/SiO2-supported Pd | Aromatic, heteroaromatic, and aliphatic nitriles | Continuous-flow, mild conditions (60°C, 50 kPa H2), HCl addition | Almost quantitative yields of primary amine salts | nih.gov |

| Ni/NiO@C-600-200-1-H2O | Aromatic substituted nitriles | 120 °C, 10 bar H2, 4 h | Over 99% conversion, up to 98.25% selectivity | rsc.org |

| Unsupported PdNPore | Nitriles | Mild conditions (low H2 pressure, low temperature), no additives | Satisfactory to excellent yields of primary amines | researchgate.net |

| 10% Palladium on Carbon | Aromatic nitriles | Transfer hydrogenation with ammonium (B1175870) formate | Good to excellent yields (51-98%) at mild temperatures (25-40 °C) | bme.hu |

Synthesis of Structural Analogues and Derivatives

The this compound scaffold serves as a versatile template for the synthesis of a wide array of structural analogues and derivatives. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets.

Introduction of Varied Substituents on the Piperidine Ring

Introducing substituents onto the piperidine ring is a common strategy to modulate the pharmacological properties of the parent compound. A variety of synthetic methods can be employed to achieve this, including starting from appropriately substituted precursors or by direct functionalization of the piperidine ring. mdpi.com

One example is the synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a key intermediate for certain pharmaceutical agents. googleapis.comresearchgate.net The synthesis of this analogue involves a multi-step sequence starting from a precursor that allows for the introduction of a methyl group at the 4-position of the piperidine ring. googleapis.com Another approach involves the conjugate addition of nucleophiles to dihydropyridinones, followed by further chemical transformations to build the desired substituted piperidine framework. nih.gov For instance, the synthesis of 4-(2-aminoethyl)piperidine derivatives has been accomplished through conjugate addition of phenylboronic acid to a dihydropyridinone, followed by homologation and introduction of the aminoethyl side chain. nih.gov

Radical-mediated cyclizations and intramolecular C-H amination reactions also provide pathways to substituted piperidines. mdpi.com These modern synthetic methods allow for the construction of complex piperidine derivatives with a high degree of control over stereochemistry. mdpi.com

Table 2: Examples of Piperidine Ring-Substituted Analogues This table is interactive. Users can sort and filter the data.

| Analogue Name | Substituent on Piperidine Ring | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | 4-Methyl | Multi-step synthesis from a protected piperidone derivative | googleapis.com |

| 4-(2-Aminoethyl)piperidine derivatives | 4-(2-Aminoethyl) | Conjugate addition to a dihydropyridinone followed by homologation | nih.gov |

| cis-N-Benzyl-3-methylamino-4-methylpiperidine | 3-Methylamino, 4-Methyl | Hydroboration of a tetrahydropyridine (B1245486) followed by oxidation and reductive amination | researchgate.net |

Modifications at the Benzyl Moiety (e.g., 1-Methyl vs. 1-Benzyl Substitution)

Modifications at the N-1 position of the piperidine ring, specifically altering the benzyl group, are crucial for fine-tuning the biological activity of these compounds. This can involve replacing the benzyl group with other substituents or introducing functional groups onto the benzyl ring itself.

The synthesis of derivatives with varied substituents on the benzyl ring has been explored to investigate their impact on cholinesterase inhibitory activity. nih.gov This involves reacting 4-piperidinecarboxamide with a range of substituted benzyl bromides to introduce moieties like methyl or sulfonyl groups onto the phenyl ring of the benzyl group. nih.gov For example, introducing a methyl group at the ortho- or meta-position of the benzyl ring resulted in comparable activity to the unsubstituted benzyl analogue, while a para-substitution led to reduced activity. nih.gov

The complete replacement of the N-benzyl group is another important modification. The N-benzyl group can be removed via catalytic N-debenzylation, often using a palladium on carbon (Pd/C) catalyst, to yield the secondary amine, which can then be reacted with other alkylating or acylating agents. researchgate.netresearchgate.net This allows for the synthesis of analogues with different N-substituents, such as N-methyl or N-Boc (tert-butoxycarbonyl) groups. The synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, for example, highlights the use of the N-benzyl group as a protecting group that is present throughout several synthetic steps. googleapis.com The comparison with an N-methyl analogue would involve a similar synthetic sequence but with an initial N-methylation step or a debenzylation followed by methylation.

Table 3: Modifications at the N-1 Position of the Piperidine Ring This table is interactive. Users can sort and filter the data.

| Modification Type | Example Substituent | Synthetic Strategy | Potential Purpose | Reference |

|---|---|---|---|---|

| Benzyl Ring Substitution | Ortho-methylbenzyl | Reaction of piperidine precursor with substituted benzyl bromide | SAR studies, modulating biological activity | nih.gov |

| Benzyl Ring Substitution | Para-sulfonamidobenzyl | Reaction of piperidine precursor with substituted benzyl bromide | Enhance inhibitory activity | nih.gov |

| Benzyl Group Replacement | N-H (Debenzylation) | Catalytic hydrogenation (e.g., Pd/C) | Intermediate for further functionalization | researchgate.net |

| Benzyl Group Replacement | N-Boc | Protection of the piperidine nitrogen | Intermediate for controlled synthesis | unisi.it |

| Benzyl Group Replacement | N-Methyl | Reductive amination with formaldehyde (B43269) or alkylation with a methylating agent | Comparison of activity with N-benzyl | googleapis.com |

Formation of Conjugates and Hybrid Molecules for Specific Applications

A promising strategy in drug discovery is the creation of conjugates and hybrid molecules, where the this compound scaffold is covalently linked to another bioactive molecule. mdpi.com This molecular hybridization approach aims to combine the pharmacophoric features of two or more different structures to create a single molecule with a multi-target profile or improved therapeutic properties. nih.govresearchgate.net

This strategy has been successfully applied in the development of multifunctional agents for Alzheimer's disease. researchgate.netnih.gov Novel hybrid molecules have been synthesized by linking N-(1-benzylpiperidin-4-yl) derivatives to other pharmacophores, such as 5-phenyl-1,3,4-oxadiazol-2-yl)thio moieties. researchgate.netnih.gov The design principle is to target multiple pathological factors in Alzheimer's disease, such as cholinesterase enzymes and beta-amyloid aggregation, simultaneously. researchgate.net

The synthesis of these conjugates typically involves standard coupling reactions. For example, an amine-containing benzylpiperidine derivative can be coupled with a carboxylic acid-containing molecule using carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Alternatively, amide bond formation can be achieved by converting a carboxylic acid to an acid chloride followed by reaction with the amine. mdpi.com

The concept of molecular hybridization extends to other therapeutic areas as well. For instance, hybrid molecules have been synthesized from precursors with known antiparasitic activity, combining scaffolds like quinoline (B57606) and nitroimidazole with the aim of developing new agents against parasites such as Entamoeba histolytica and Giardia intestinalis. mdpi.com Similarly, hybrid molecules based on an emodin (B1671224) scaffold have been linked to a diphenylmethylpiperazine derivative to create agents with potential activity against SARS-CoV-2. rsc.org These examples underscore the versatility of the benzylpiperidine scaffold in the construction of complex hybrid molecules for a range of specific therapeutic applications. mdpi.comnih.gov

Table 4: Examples of this compound-based Conjugates and Hybrid Molecules This table is interactive. Users can sort and filter the data.

| Hybrid Molecule Type | Conjugated Moiety | Synthetic Linkage | Intended Application | Reference |

|---|---|---|---|---|

| Multi-target anti-Alzheimer's agent | 5-Phenyl-1,3,4-oxadiazol-2-yl)thio | Thioether linkage | Alzheimer's Disease (AChE, BChE, BACE-1 inhibition) | researchgate.netnih.gov |

| Antiparasitic agent | 7-Chloroquinoline | Piperazine (B1678402) linker | Antiamoebic and antigiardial | mdpi.com |

| Antiviral agent | Emodin | Piperazine linker | SARS-CoV-2 | rsc.org |

| Antimicrobial agent | Amino acids (e.g., Boc-protected amino acids) | Amide bond | Antimicrobial | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Benzylpiperidin 3 Yl Methanamine

Amination Reactions of the Compound

The primary amine group of (1-benzylpiperidin-3-yl)methanamine is nucleophilic and can participate in amination reactions to form new carbon-nitrogen bonds. A key type of amination reaction is reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to a secondary amine. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of complex amines. nih.gov

While specific studies detailing the reductive amination of this compound are not prevalent in the reviewed literature, the general principles of this reaction are well-established. For instance, in the synthesis of related pharmaceutical compounds, reductive amination is a frequently employed strategy. google.com The reaction of this compound with an aldehyde would proceed through the mechanism illustrated below:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of a hemiaminal: This is followed by proton transfer to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form a Schiff base (imine).

Reduction: The imine is then reduced by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), to yield the final secondary amine product.

This synthetic route is highly versatile, allowing for the introduction of a wide variety of substituents onto the primary amine, leading to the creation of a library of derivatives for further study.

Oxidation and Reduction Processes Involving the Amine Functionality

The amine functionalities of this compound can undergo both oxidation and reduction reactions, although the latter is more synthetically relevant for its derivatives.

Oxidation: Primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. However, the selective oxidation of the primary amine in the presence of the tertiary amine can be challenging. Strong oxidizing agents could potentially lead to the cleavage of the piperidine (B6355638) ring or oxidation of the benzyl (B1604629) group.

Reduction: While the amine groups themselves are not typically reduced, the benzyl group attached to the piperidine nitrogen can be removed through a reduction process known as hydrogenolysis. This is a common deprotection strategy in organic synthesis. The reaction is typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). This process cleaves the benzylic C-N bond, yielding the corresponding secondary amine (piperidine) and toluene. This debenzylation is a crucial step in the synthesis of various pharmaceutical intermediates where the benzyl group serves as a protecting group for the piperidine nitrogen.

Nucleophilic Substitution Reactions of the Primary Amino Group

The primary amino group of this compound is a potent nucleophile and can readily participate in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups onto the molecule.

One of the most common nucleophilic substitution reactions involving primary amines is acylation . This compound can react with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. For example, the reaction with benzoyl chloride would yield N-((1-benzylpiperidin-3-yl)methyl)benzamide.

Another important class of nucleophilic substitution is alkylation . The primary amine can react with alkyl halides to form secondary amines. However, this reaction can be difficult to control, often leading to over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts.

A more controlled method for alkylation is reductive amination, as discussed in section 3.1. The synthesis of piperidine-based thiosemicarbazones demonstrates a similar transformation where a piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon in 4-fluorobenzaldehyde. nih.gov This highlights the nucleophilic character of the nitrogen in the piperidine ring system, which is analogous to the primary amine in this compound.

| Reaction Type | Reagent/Conditions | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |

| Acylation | Acid Chloride/Anhydride, Base | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Hydrogenolysis | H₂, Pd/C | Secondary Amine (Debenzylation) |

Mechanistic Investigations of Complex Synthetic Transformations

While detailed mechanistic studies specifically focused on this compound are limited in the available literature, the mechanisms of its fundamental reactions are well understood in the broader context of organic chemistry. Mechanistic investigations of complex synthetic transformations involving similar piperidine-containing molecules often focus on understanding the stereoselectivity and regioselectivity of reactions.

For instance, in the synthesis of complex pharmaceutical agents, the stereochemistry of the piperidine ring is often crucial for biological activity. Therefore, mechanistic studies would likely focus on reactions that control the stereocenters, such as asymmetric reductions or stereoselective alkylations. The patent for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine highlights the importance of stereocontrol in the synthesis of related structures. google.com

The investigation of reaction mechanisms for complex transformations involving this compound would likely employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and computational modeling, to elucidate the transition states and reaction pathways.

Advanced Analytical Characterization Techniques for 1 Benzylpiperidin 3 Yl Methanamine

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of (1-Benzylpiperidin-3-yl)methanamine. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the compound's molecular weight and can offer insights into its fragmentation patterns.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment of each proton and carbon atom.

¹H NMR: Proton NMR confirms the presence of key structural motifs. The spectrum is characterized by signals corresponding to the benzyl (B1604629) group protons (typically in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene (B1212753) protons (a singlet around 3.56 ppm), and the various protons of the piperidine (B6355638) ring and the aminomethyl group. semanticscholar.org The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: Carbon NMR spectroscopy complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the five unique carbons of the piperidine ring, including the carbon of the aminomethyl substituent.

2D NMR: For unambiguous assignment of all proton and carbon signals, especially for the complex, overlapping multiplets of the piperidine ring, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to trace the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the benzyl group and the piperidine nitrogen, as well as the position of the aminomethyl group on the piperidine ring.

Table 1: ¹H NMR Spectral Data for this compound Data obtained in Methanol-d4 at 300 MHz. semanticscholar.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.20 - 7.40 | m | Aromatic protons (C₆H₅) |

| 3.56 | s | Benzylic protons (PhCH₂N) |

| 2.97 | d (J = 9 Hz) | Aminomethyl protons (NCH₂CH) |

| 2.54 | t (J = 12 Hz) | Piperidine protons |

| 1.69 - 2.39 | m | Other Piperidine protons |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The analysis typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. uniba.it High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which is used to confirm its elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 220 | Confirms molecular weight of the free base (219.34 g/mol ). uniba.it |

| HRMS | [M+H]⁺ | 205.1699 | Confirms exact mass and elemental composition (Calculated for C₁₃H₂₁N₂⁺: 205.1705). |

Chromatographic Techniques for Purity and Enantiopurity Assessment

Chromatographic methods separate the target compound from impurities, byproducts, or its enantiomer. These techniques are crucial for quality control, reaction monitoring, and ensuring the stereochemical purity of the final product.

HPLC is a versatile technique for both purity and enantiopurity assessment.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of the compound. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Impurities are detected by a UV detector, and the purity is calculated based on the relative peak areas.

Enantiopurity Assessment: Since this compound is chiral, its enantiomeric purity must be determined. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide phases (like CHIROBIOTIC T) are effective for separating enantiomers of primary amines. sigmaaldrich.comchromatographytoday.com The method allows for the quantification of the desired enantiomer relative to the undesired one, thereby determining the enantiomeric excess (ee).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an effective tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. However, due to the presence of primary and secondary amine groups, which can cause poor peak shape and column interactions, derivatization is often required. oup.com The compound can be derivatized with an agent like pentafluorobenzoyl chloride to block the active N-H groups, resulting in a less polar, more volatile derivative with improved chromatographic properties. oup.com This allows for accurate monitoring of the consumption of starting materials and the formation of the product over time.

UPLC is a modern evolution of HPLC that uses columns packed with smaller particles (<2 µm), operated at higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. For this compound, a chiral UPLC-MS/MS method would be the state-of-the-art approach for enantiopurity analysis. nih.gov Such a method offers rapid and highly sensitive separation of the enantiomers while providing the mass confirmation from the MS detector. The development of a chiral UPLC method involves screening various chiral stationary phases and optimizing mobile phase composition, flow rate, and column temperature to achieve the best separation. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This level of detail is crucial for establishing the absolute stereochemistry of chiral centers and for understanding the preferred conformational states of flexible molecules like this compound. While the crystal structure for this compound itself is not extensively reported in publicly available literature, analysis of closely related structures provides significant insight into the conformational behavior of the benzylpiperidine scaffold.

A pertinent example is the crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a derivative where the substituent is at the 4-position of the piperidine ring. The detailed analysis of this compound reveals key structural features that are likely to be relevant to this compound.

Detailed Research Findings

In the study of N′-(1-benzylpiperidin-4-yl)acetohydrazide, single-crystal X-ray diffraction analysis showed that the compound crystallizes in the monoclinic crystal system with the space group Cc. nih.gov A notable feature of this crystal structure is the presence of four crystallographically unique molecules in the asymmetric unit (Z' = 4). nih.gov Despite the presence of four distinct molecules, their conformations are remarkably similar. nih.gov

The piperidine ring in all four molecules adopts a chair conformation, which is the most stable conformation for such six-membered rings, minimizing steric strain. The benzyl group attached to the piperidine nitrogen is in an equatorial position, which is generally the sterically favored orientation to avoid 1,3-diaxial interactions. The substituent at the 4-position also occupies an equatorial position. This preference for equatorial substitution is a common feature in piperidine chemistry.

The overlay of the four independent molecules indicates very good alignment, particularly for the piperidine ring and the benzyl group. nih.gov Minor variations are observed in the torsion angles of the flexible acetohydrazide side chain. nih.gov The analysis confirmed that the observed symmetry did not extend to a higher symmetry space group like C2/c. nih.gov

While this data is for a 4-substituted analog, it provides a strong basis for predicting the likely conformation of this compound. It is highly probable that the piperidine ring would also adopt a chair conformation with the benzyl group in an equatorial position. The (aminomethyl) substituent at the 3-position would also likely favor an equatorial orientation to minimize steric hindrance.

For a definitive determination of the absolute stereochemistry of a specific enantiomer of this compound, such as the (R) or (S) form, X-ray crystallography using a chiral crystal or by co-crystallization with a chiral auxiliary would be the gold standard. The Flack parameter, derived from the diffraction data of a non-centrosymmetric crystal, would provide a reliable measure of the absolute configuration.

The following tables summarize the crystallographic data for N′-(1-benzylpiperidin-4-yl)acetohydrazide, offering a valuable reference for the type of information obtained from such an analysis. nih.gov

Crystallographic Data for N′-(1-benzylpiperidin-4-yl)acetohydrazide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 14.1480(3) |

| b (Å) | 14.1720(4) |

| c (Å) | 27.6701(7) |

| α (°) | 90 |

| β (°) | 96.956(1) |

| γ (°) | 90 |

| Volume (ų) | 5509.4(2) |

Selected Bond Lengths for N′-(1-benzylpiperidin-4-yl)acetohydrazide (Molecule A)

| Bond | Length (Å) |

|---|---|

| C-N (piperidine) | ~1.46 |

| N-CH₂ (benzyl) | ~1.47 |

| C-C (piperidine) | ~1.52-1.54 |

Selected Bond Angles for N′-(1-benzylpiperidin-4-yl)acetohydrazide (Molecule A)

| Angle | Degree (°) |

|---|---|

| C-N-C (piperidine) | ~111 |

| C-N-CH₂ (benzyl) | ~112 |

These tables are based on the data reported for N′-(1-benzylpiperidin-4-yl)acetohydrazide and serve as an illustrative example of the detailed structural information that can be obtained through X-ray crystallography. nih.gov

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost for studying molecular systems. It is widely used to predict the geometric and electronic properties of drug molecules and to investigate reaction mechanisms.

Geometry optimization using DFT seeks to find the most stable three-dimensional arrangement of atoms in a molecule, its ground state conformation. For piperidine (B6355638) derivatives, theoretical calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.netnih.gov This process yields critical information about the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles.

A study on a related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, utilized DFT to predict its optimized geometry, which was then compared with experimental data from single-crystal X-ray diffraction. researchgate.net Such calculations confirm the molecule's structure and provide a foundation for understanding its physical and chemical properties.

Beyond geometry, DFT is used for electronic structure analysis. This involves calculating various molecular descriptors that govern the molecule's reactivity. Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets.

Global Reactivity Descriptors: Parameters such as electronic chemical potential and electrophilicity are calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

DFT calculations are also a powerful tool for exploring chemical reactions. By mapping the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For piperidine-containing compounds, this is particularly relevant for understanding their synthesis and metabolic degradation. For example, the synthesis of the piperidine ring often involves the catalytic hydrogenation of pyridine (B92270) precursors. acs.orgnih.govacs.orgnih.gov DFT can be used to model the reaction pathway of this hydrogenation, characterizing the intermediate structures and transition states. This allows for a detailed understanding of the reaction mechanism, including the role of the catalyst and the factors controlling stereoselectivity. nih.govacs.org By elucidating these pathways, synthetic strategies can be optimized for higher yields and purity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.netwalshmedicalmedia.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For derivatives of (1-Benzylpiperidin-3-yl)methanamine, molecular docking has been used to predict how they interact with various biological targets. These simulations place the ligand into the active site of the target protein and score the different binding poses based on factors like intermolecular forces and geometric complementarity.

Studies on N-benzyl piperidine derivatives have shown their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two enzymes implicated in Alzheimer's disease. nih.gov Docking studies revealed that these compounds can fit into the active sites of both enzymes, forming key interactions. Similarly, related benzylpiperazine derivatives have been docked into the active site of AChE, where the benzyl (B1604629) ring participates in π-π stacking with tryptophan residues (Trp86) in the catalytic center, and the piperazine (B1678402) nitrogen can form hydrogen bonds. researchgate.net

In other studies, piperidine derivatives were evaluated as potential inhibitors of Ribonucleotide reductases (RNRs), demonstrating the broad applicability of this scaffold. researchgate.net The insights gained from these binding mode predictions are crucial for optimizing the ligand's structure to enhance its affinity and selectivity for the intended target.

Beyond predicting the binding pose, docking simulations can estimate the binding affinity of a ligand for its target, often expressed as a binding energy score or an inhibitory constant (Ki). This allows for the ranking of different derivatives and helps prioritize which compounds to synthesize and test experimentally.

For instance, a series of pyridine derivatives containing the 1-benzylpiperidine (B1218667) moiety were evaluated for their affinity towards sigma-1 (σ1R) and sigma-2 (σ2R) receptors. The binding affinities (Ki) were determined experimentally and supported by molecular modeling. The results showed that structural modifications, such as the length of the linker connecting the piperidine and pyridine rings, significantly influenced the binding affinity.

Table 1: Binding Affinities of Selected (1-Benzylpiperidine)-Containing Derivatives for Sigma Receptors

| Compound | Structure | hσ1R Ki (nM) | rσ2R Ki (nM) |

| Derivative 1 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 ± 0.43 | 420 ± 10 |

| Derivative 2 | 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 2.97 ± 0.22 | 110 ± 10 |

| Derivative 3 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-(prop-2-yn-1-ylamino)pyridine-3,5-dicarbonitrile | 7.57 ± 0.59 | 240 ± 20 |

| Derivative 4 | 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-(prop-2-yn-1-ylamino)pyridine-3,5-dicarbonitrile | 3.01 ± 0.11 | 220 ± 20 |

| Data sourced from a study on pyridine derivatives as sigma receptor ligands. |

These quantitative predictions are invaluable for establishing structure-activity relationships (SAR), guiding the design of new derivatives with improved potency.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid QM/MM simulations are an advanced computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.gov This approach is particularly suited for studying chemical reactions within the complex environment of an enzyme active site. nih.govbioexcel.eu

In a typical QM/MM setup, the region where bond-breaking or bond-forming events occur (e.g., the ligand and key amino acid residues of the enzyme) is treated with a high-level QM method. The rest of the system, including the bulk of the protein and surrounding solvent, is treated with a computationally less expensive MM force field. researchgate.net

This methodology could be applied to this compound to investigate its metabolism by enzymes like Cytochrome P450 (CYP450). nih.gov For example, a QM/MM simulation could model the C-H activation and subsequent hydroxylation of the benzyl or piperidine ring. Such a study would provide a dynamic picture of the reaction, elucidating the transition state structures, reaction energy barriers, and the role of the enzyme environment in catalysis. researchgate.net By revealing these mechanistic details, QM/MM simulations offer profound insights that are often inaccessible through experimental means alone, aiding in the prediction of metabolic pathways and potential drug-drug interactions. bioexcel.eu

Natural Bond Orbital (NBO) Analyses for Electron Delocalization

In piperidine derivatives, NBO analysis reveals significant hyperconjugative interactions that contribute to molecular stability. These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). Strong interactions between donor and acceptor orbitals result in a large stabilization energy, indicating significant electron delocalization. nih.gov

For a molecule like this compound, key donor orbitals would include the lone pairs on the two nitrogen atoms (the piperidine nitrogen and the aminomethyl nitrogen) and the electrons in the C-C, C-N, and C-H sigma bonds. Acceptor orbitals would primarily be the corresponding antibonding sigma* orbitals.

Key expected hyperconjugative interactions in this compound would involve:

n(N) -> σ(C-C)*: Delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of adjacent carbon-carbon bonds.

n(N) -> σ(C-H)*: Delocalization of nitrogen lone pair electrons into adjacent C-H antibonding orbitals.

σ(C-H) -> σ(N-C)*: Delocalization from C-H bonding orbitals to adjacent N-C antibonding orbitals.

The table below conceptualizes the types of donor-acceptor interactions and their potential significance in the this compound structure, based on general principles of NBO analysis applied to similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type | Significance |

| n(N1) | σ(C2-C3) | High | Lone Pair -> Antibond | Stabilizes piperidine ring |

| n(N1) | σ(C6-C5) | High | Lone Pair -> Antibond | Stabilizes piperidine ring |

| n(N_amine) | σ(C3-C_methylene) | Moderate | Lone Pair -> Antibond | Influences side-chain conformation |

| σ(C-H) | σ(N-C) | Moderate | Sigma -> Antibond | Contributes to overall stability |

| π(Benzyl) | σ*(N1-C_benzyl) | Low-Moderate | Pi -> Antibond | Potential delocalization from the benzyl ring |

This table is illustrative and presents expected interactions. Actual E(2) values would require specific quantum chemical calculations for this compound.

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The conformational flexibility of the piperidine ring and the orientation of its substituents are critical for the biological activity and molecular recognition of piperidine derivatives. nih.gov For this compound, the key conformational features include the puckering of the piperidine ring, the orientation of the benzyl group on the nitrogen, and the orientation of the aminomethyl group at the C3 position.

The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net In this conformation, substituents at each carbon can be either in an axial or an equatorial position. For 3-substituted piperidines, there is often a preference for the substituent to occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. Therefore, it is highly probable that the aminomethyl group at the C3 position of this compound preferentially adopts an equatorial orientation.

The stereochemistry at the C3 position introduces chirality into the molecule. The (R) and (S) enantiomers will have the aminomethyl group pointing in different directions relative to the piperidine ring. This stereochemical difference can have a profound impact on molecular recognition, as biological receptors are chiral environments. The precise fit of a ligand into a binding pocket is often dependent on the correct stereochemistry. For example, in the development of ligands for various receptors, including sigma receptors and nicotinic acetylcholine (B1216132) receptors, the stereochemistry of substituted piperidines has been shown to be a determining factor for binding affinity and selectivity. nih.govnih.gov

Molecular modeling and conformational analysis of related piperidine-based ligands have demonstrated that specific conformations are required for optimal interaction with protein targets. rsc.org The spatial arrangement of the benzyl group and the basic nitrogen of the aminomethyl side chain in this compound would define its pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity. A change in conformation or stereochemistry could alter the distances and angles between these key features, leading to a loss of affinity for its biological target.

The table below summarizes the likely conformational preferences for the substituents of this compound.

| Substituent | Position | Preferred Orientation | Rationale | Impact on Molecular Recognition |

| Aminomethyl group | C3 | Equatorial | Avoidance of 1,3-diaxial strain | Presents the basic amine for interaction with the receptor. The (R) vs (S) configuration dictates its spatial vector. |

| Benzyl group | N1 | Equatorial/Axial (context-dependent) | Balance of steric hindrance and potential non-covalent interactions | Influences the overall shape of the molecule and the accessibility of the piperidine nitrogen for interactions. |

The interplay between the chair conformation of the piperidine ring and the orientation of its substituents creates a defined three-dimensional structure that is essential for its interaction with biological macromolecules.

Applications and Derivatives in Advanced Research

Intermediate in Organic Synthesis and Drug Discovery

The utility of (1-Benzylpiperidin-3-yl)methanamine as a foundational element in organic synthesis is well-documented. Its stereoisomers, (S)- and (R)-(1-Benzylpiperidin-3-yl)methanamine, are particularly valued for introducing chirality and specific conformational constraints into target molecules. acelybio.comchemicalbook.comfinetechnology-ind.comalfa-chemistry.com

Chiral Building Block in the Synthesis of Complex Molecules

The 3-aminopiperidine moiety is a significant structural unit found in numerous natural products and pharmaceutical drugs. researchgate.net The enantiomerically pure forms of this compound provide an efficient and atom-economical pathway to these valuable derivatives. researchgate.net Researchers have developed methods, such as the rhodium-catalyzed asymmetric hydrogenation of related enamides, to produce these chiral aminopiperidines in high yields (up to 92%) and with high enantiomeric excess. researchgate.net This accessibility allows for the precise construction of stereochemically complex molecules where the piperidine (B6355638) ring's orientation is crucial for biological activity.

Precursor to Pharmaceutically Relevant Scaffolds and Active Pharmaceutical Ingredients

The this compound scaffold is a key starting material for a range of pharmaceutically active compounds. Its derivatives have been explored for various therapeutic targets. For instance, it serves as a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. researchgate.net

Furthermore, the benzylpiperidine core is integral to the design of novel cholinesterase inhibitors. nih.gov In one study, (1-benzylpiperidin-4-yl)methanamine (B1270732) derivatives were condensed with a carboxylic acid intermediate to create a series of 1,3-dimethylbenzimidazolinone compounds investigated for their potential in treating Alzheimer's disease. nih.gov Similarly, other research efforts have functionalized the 1-benzylpiperidine (B1218667) structure to create dual-target inhibitors for both the serotonin (B10506) transporter (SERT) and acetylcholinesterase (AChE). mdpi.com These examples underscore the compound's role as a versatile precursor, enabling the creation of diverse molecular architectures for drug discovery.

Research in Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, derivatives of this compound are at the forefront of research into treatments for complex multifactorial conditions like neurodegenerative diseases.

Development of Multi-Target-Directed Ligands for Neurodegenerative Diseases

The complexity of neurodegenerative disorders such as Alzheimer's disease (AD) has prompted a shift towards multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The N-benzylpiperidine scaffold is a privileged structure in this approach. nih.gov

Scientists have designed and synthesized series of N-benzylpiperidine analogs as dual-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathology of AD. nih.gov Several of these compounds demonstrated significant and balanced inhibition against both targets. nih.gov This strategy aims to address both the cholinergic deficit (by inhibiting AChE) and the production of amyloid-β plaques (by inhibiting BACE-1), offering a potentially more effective therapeutic paradigm than single-target agents. nih.gov

Interactions with Neurotransmitter Systems and Receptors

The benzylpiperidine moiety is a key pharmacophore for interacting with various components of neurotransmitter systems. Progressive neuronal destruction in Alzheimer's disease leads to imbalances in neurotransmitters like acetylcholine (B1216132) and serotonin. mdpi.com Research has focused on designing benzylpiperidine derivatives that can modulate these systems.

Studies have shown that selective inhibition of butyrylcholinesterase (BChE) by specifically designed compounds can lead to elevated levels of the neurotransmitter acetylcholine in the brain. nih.gov Furthermore, derivatives of 1-benzylpiperidine have been synthesized and evaluated for their dual ability to inhibit AChE and bind to the serotonin transporter (SERT), aiming to address both the cognitive and neuropsychiatric symptoms associated with AD. mdpi.com

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

A primary focus of research involving this compound derivatives is the inhibition of cholinesterase enzymes, AChE and BChE. nih.govnih.gov In advanced Alzheimer's disease, BChE activity increases or remains stable while AChE levels decline, making BChE a critical therapeutic target. nih.gov

Research has identified piperidin-3-ylmethanamine-based compounds as potent and selective inhibitors of BChE, with some showing inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov Derivatives of the related N-benzylpiperidine scaffold have been developed into a range of cholinesterase inhibitors. nih.gov Kinetic and molecular modeling studies have revealed that these compounds often act in a competitive manner, binding to key amino acid residues within the active sites of the enzymes. nih.gov For example, the benzyl (B1604629) ring of an N-benzylpiperidine moiety can interact with Trp86 in the catalytic anionic site (CAS) of AChE, while other parts of the molecule can bind to the peripheral anionic site (PAS). nih.gov

Table 1: Inhibitory Activity of Selected Benzylpiperidine Derivatives This table is for illustrative purposes and includes data from derivatives of the core scaffold.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source Citation |

|---|---|---|---|

| 15b | eeAChE | 0.39 ± 0.11 | nih.gov |

| 15j | eqBChE | 0.16 ± 0.04 | nih.gov |

| Compound 4a | AChE | 0.91 ± 0.045 | nih.gov |

| Compound 4g | AChE | 5.5 ± 0.7 | nih.gov |

eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase

Kinetic Studies of Enzyme Inhibition Mechanisms

Derivatives of the N-benzylpiperidine core, a structure closely related to this compound, have been identified as potent inhibitors of key enzymes implicated in neurodegenerative disorders, such as cholinesterases (ChEs) and monoamine oxidases (MAOs). Kinetic studies are crucial for elucidating the mechanism by which these compounds exert their inhibitory effects.

For instance, in the study of benzylpiperidine-linked benzimidazolinone derivatives as cholinesterase inhibitors, kinetic analyses were performed using the Ellman's method. nih.gov Lineweaver-Burk plots derived from these studies, which graph the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), revealed that the lines intersected on the y-axis. nih.gov This pattern is characteristic of competitive inhibition, indicating that the inhibitors bind to the active site of the enzyme, directly competing with the substrate. nih.gov Similarly, kinetic studies on pyridazinobenzylpiperidine derivatives as MAO-B inhibitors also demonstrated a competitive mode of inhibition. researchgate.net

These kinetic analyses provide fundamental insights into the molecular interactions between the inhibitors and their target enzymes, guiding the rational design of more potent and selective therapeutic agents.

| Derivative Class | Target Enzyme | Kinetic Analysis Method | Observed Inhibition Type | Key Finding |

|---|---|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE & BChE | Ellman's Method, Lineweaver-Burk Plots | Competitive | Inhibitor competes with substrate for the enzyme's active site. nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | Continuous absorbance measurement, Lineweaver-Burk Plots | Competitive | Ki values confirmed potent, competitive inhibition of MAO-B. researchgate.net |

Inhibition of Beta-Amyloid (Aβ) Aggregation

The aggregation of beta-amyloid (Aβ) peptides into neurotoxic plaques is a central pathological hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting this process is a primary therapeutic strategy. Research has shown that compounds incorporating the N-benzylpiperidine moiety can effectively inhibit Aβ aggregation. nih.gov This dual-target approach, often combining cholinesterase inhibition with anti-aggregation activity, is a promising strategy for developing multi-target-directed ligands for Alzheimer's treatment. nih.govresearchgate.net

The inhibitory activity is typically evaluated using methods such as the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils. nih.gov For example, a series of N-benzylpiperidine derivatives linked to phthalimide (B116566) or indole (B1671886) moieties were synthesized and tested for their anti-aggregation properties. nih.gov The most promising compound in this series demonstrated 72.5% inhibition of Aβ aggregation at a 10 μM concentration. nih.gov These findings underscore the potential of the benzylpiperidine scaffold in developing agents that can tackle multiple facets of Alzheimer's pathology. nih.govnih.gov

Role as a Precursor in Protein Kinase Inhibitor Research (e.g., Tofacitinib Analogs)

The this compound framework is a critical building block in the synthesis of advanced therapeutic agents, most notably in the development of Janus kinase (JAK) inhibitors. A specific derivative, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, has been identified as a key intermediate in the chemical synthesis of Tofacitinib. researchgate.netresearchgate.net Tofacitinib is a potent JAK inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis. researchgate.netebi.ac.uk

The synthesis process relies on the stereospecific construction of this piperidine intermediate, which is subsequently coupled with a pyrrolo[2,3-d]pyrimidine core to form the final drug molecule. researchgate.net The development of efficient, high-yield synthetic routes for this key benzylpiperidine intermediate is a significant focus of process chemistry research, aiming to improve the quality and accessibility of Tofacitinib. researchgate.netresearchgate.net This role as an essential precursor highlights the importance of the this compound scaffold in the production of cutting-edge pharmaceuticals. researchgate.net

Assessment of Neuroprotective Effects in Cellular Models

Derivatives containing the benzylpiperidine structure have been assessed for their ability to protect neurons from damage in various cellular models of neurotoxicity. These studies are essential for identifying compounds with the potential to slow or prevent neurodegeneration. For example, N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which are selective sigma-1 receptor ligands, have demonstrated significant neuroprotective effects. mdpi.com

In one study, these compounds provided cytoprotection in an HT-22 cell-based assay and attenuated infarct volume by approximately 50% in an in vivo model of stroke (transient middle cerebral artery occlusion, or t-MCAO). mdpi.com Other studies have utilized PC12 cells induced with corticosterone (B1669441) or hydrogen peroxide to simulate neuronal injury and have shown that certain agents can improve cell viability and inhibit apoptosis. nih.govnih.gov Models of Parkinson's disease using the neurotoxin MPTP have also been employed to show that benzylideneacetophenone derivatives can restore levels of key proteins like tyrosine hydroxylase (TH) and dopamine (B1211576) transporter (DAT), markers of dopaminergic neuron health.

Evaluation of Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of benzylpiperidine-related compounds are therefore a key area of investigation. The evaluation of these effects often involves measuring the compound's ability to mitigate oxidative stress markers in cellular and animal models.

For instance, the neuroprotective agent T-817MA was shown to protect against MPTP-induced neurotoxicity by blocking lipid peroxidation, a key indicator of oxidative damage. In other cellular models, neuroprotective compounds have been shown to reduce intracellular ROS levels. nih.gov Furthermore, a deeper analysis of the mechanism of action revealed that some agents exert their effects by modulating critical endogenous antioxidant systems, such as glutathione (B108866) (GSH) metabolism, which can be disrupted in pathological states. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Potential

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how a molecule's chemical structure relates to its biological activity. For the this compound scaffold, extensive SAR studies have been conducted to optimize its derivatives for various therapeutic targets. researchgate.netmdpi.com

These studies have established that the benzylpiperidine moiety is a crucial element for the activity of potent cholinesterase inhibitors like Donepezil (B133215). researchgate.net Research on sigma-1 receptor ligands found that replacing the phenyl ring of an N-(1-benzylpiperidin-4-yl)arylacetamide with a thiophene (B33073) or naphthyl ring had no significant effect on affinity, whereas using an imidazole (B134444) or pyridyl ring led to a major loss in affinity. mdpi.com In the development of choline (B1196258) transporter inhibitors, moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. researchgate.net

Systematic modification of substituents on both the benzyl group and the piperidine ring is a key strategy for refining the pharmacological profile of these compounds.

Substituents on the Benzyl Group: For dopamine transporter (DAT) inhibitors, studies found that introducing an electron-withdrawing group at the C4-position of the N-benzyl ring was beneficial for binding affinity. nih.gov In the case of sigma-1 receptor ligands, halogen substitutions on the benzyl ring's aromatic system resulted in a similar affinity for sigma-1 receptors but a significantly increased affinity for sigma-2 receptors. mdpi.com

Substituents on the Piperidine Moiety: In the pursuit of cholinesterase inhibitors, adding halogen substituents (Br, Cl) to other parts of the molecule proved more potent than adding fluorine (F). nih.gov

These detailed SAR studies are invaluable for fine-tuning the selectivity and potency of drug candidates derived from the this compound core.

| Target | Structural Variation | Impact on Activity |

|---|---|---|

| Cholinesterases | Substitution with Br and Cl | More potent inhibition compared to F substitution. nih.gov |

| Replacement of benzylpiperidine with benzylpyridine | Core structure is critical for high potency. researchgate.net | |

| Dopamine Transporter (DAT) | Electron-withdrawing group on N-benzyl ring | Beneficial for binding affinity. nih.gov |

| Sigma Receptors | Halogen substitution on both benzyl and phenylacetamide rings | Increased affinity for sigma-2 receptors. mdpi.com |

| Replacement of phenylacetamide with pyridylacetamide | >60-fold loss in affinity for sigma-1 receptors. mdpi.com | |

| Choline Transporter (CHT) | Moving N-methylpiperidine from 4- to 3-position | Tolerated, but resulted in lower activity. researchgate.net |

Impact of Stereochemical Variations (R vs. S Enantiomers) on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. mdpi.comnih.gov This is particularly true for chiral molecules like this compound, which exist as two non-superimposable mirror images known as enantiomers: (R)-(1-Benzylpiperidin-3-yl)methanamine and (S)-(1-Benzylpiperidin-3-yl)methanamine. alfa-chemistry.comchem960.com The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, often leads to significant differences in their therapeutic effects. mdpi.comnih.gov

Research has shown that the biological activity of derivatives of this compound can be highly dependent on the stereochemistry at the C3 position of the piperidine ring. For instance, in the development of certain inhibitors, one enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to the other. This stereoselectivity is often attributed to the specific binding interactions within the active site of the target protein. mdpi.comnih.gov Molecular modeling studies can help elucidate these interactions and explain the observed differences in activity. nih.gov

The synthesis of enantiomerically pure forms of this compound and its derivatives is therefore a critical aspect of drug development, allowing for the isolation of the more active and potentially less toxic enantiomer. mdpi.com

Table 1: Properties of (R)- and (S)-(1-Benzylpiperidin-3-yl)methanamine Enantiomers

| Property | (R)-(1-Benzylpiperidin-3-yl)methanamine | (S)-(1-Benzylpiperidin-3-yl)methanamine |

| CAS Number | 290363-59-6 alfa-chemistry.com | 372963-42-3 chem960.comacelybio.com |

| Molecular Formula | C₁₃H₂₀N₂ alfa-chemistry.com | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol alfa-chemistry.com | 204.31 g/mol |